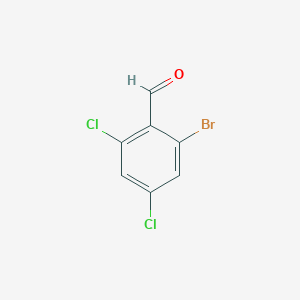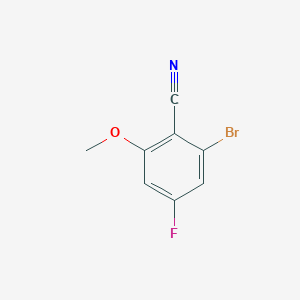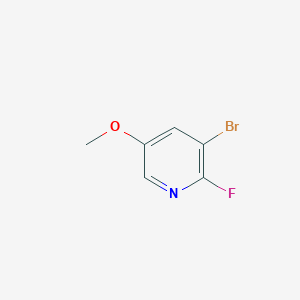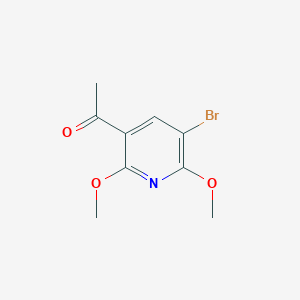
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane
Overview
Description
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane is a synthetic organic compound with the CAS Number: 1864057-99-7 . It is also known as Halogenated Bisphenol AF (HBPAF). The compound has a linear formula of C16H10F8 .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane is represented by the InChI code: 1S/C16H10F8/c17-13-5-3-9(7-11(13)15(19,20)21)1-2-10-4-6-14(18)12(8-10)16(22,23)24/h3-8H,1-2H2 . This indicates that the compound consists of 16 carbon atoms, 10 hydrogen atoms, and 8 fluorine atoms.Physical And Chemical Properties Analysis
The molecular weight of 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane is 354.24 g/mol . The compound has a complexity of 364 and a XLogP3 of 6.1 . It has 24 heavy atoms, 8 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications
Poly(arylene Ether)s Synthesis
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane derivatives, such as 9,10-bis-(4-fluoro-3-trifluoromethylphenyl) anthracene and 2,7-bis-(4-fluoro-3-trifluoromethylphenyl) fluorene, have been used in synthesizing novel poly(arylene ether)s. These polymers exhibit high thermal stability and are soluble in various organic solvents. Their potential applications span across high-performance materials due to their thermal properties and solubility in organic solvents (Salunke, Ghosh, & Banerjee, 2007).
Reaction Kinetics and Mechanism Studies
The compound has been instrumental in studying the kinetics and mechanism of reactions involving fluorinated compounds. For example, the kinetics of the reaction of 1,1,1-trifluoro-2,2-bis(4-nitrophenyl)ethane with 1,1,3,3-tetramethylguanidine in various solvents were analyzed, providing insights into the multistep mechanisms of fluorinated compound reactions (Jarczewski, Schroeder, Waligorski, & Dworniczak, 1991).
Synthesis of Cyclic Ketols and Diketones
Bis(acylsilanes) and trifluoromethyltrimethylsilane, compounds related to 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane, have been used in synthesizing new families of cyclic ketols and diketones. This synthesis offers a novel route for regiospecific introduction of fluorine into organic molecules, which is significant in pharmaceutical and material science research (Saleur, Bouillon, & Portella, 2001).
Electrophilic Fluorination Research
The compound has been studied in the context of electrophilic fluorination, an important area in organofluorine chemistry. Research in this field focuses on developing methodologies for introducing fluorine into organic molecules, which is crucial for developing new pharmaceuticals and agrochemicals (Singh & Shreeve, 2004).
Olefin Polymerization Catalysts
Derivatives of 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane, such as bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]ethane, have been used in the synthesis of ligands for olefin polymerization catalysts. This research contributes to the development of new materials in the polymer industry (Lotfi, Emamgholi, Bahrami, & Poorakbar, 2019).
properties
IUPAC Name |
1-fluoro-4-[2-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F8/c17-13-5-3-9(7-11(13)15(19,20)21)1-2-10-4-6-14(18)12(8-10)16(22,23)24/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHPVHXTZMBDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC2=CC(=C(C=C2)F)C(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)







![tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383142.png)


![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)
